Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine
Übersicht
Beschreibung
Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a phenyl ring, and a dimethylamine group attached to a pyridine ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Attachment of the Phenyl Ring: This step might involve a Suzuki coupling reaction using a phenylboronic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamine group, leading to the formation of N-oxides.
Reduction: Reduction reactions might target the pyridine ring or the trifluoromethyl group, depending on the conditions.
Substitution: The aromatic rings (phenyl and pyridine) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions would depend on the specific conditions but could include various substituted derivatives, oxidized forms, or reduced analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.
Industry: Use in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Wirkmechanismus
The mechanism of action of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity or metabolic stability, while the dimethylamine group might influence its solubility and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl-(3-phenyl-pyridin-2-yl)-amine: Lacks the trifluoromethyl group, which might affect its chemical properties and applications.
Dimethyl-(3-phenyl-5-methyl-pyridin-2-yl)-amine: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and biological activity.
Dimethyl-(3-phenyl-5-chloro-pyridin-2-yl)-amine: The presence of a chlorine atom instead of a trifluoromethyl group could lead to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine makes it unique compared to its analogs. This group can significantly influence the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a valuable compound for various scientific and industrial applications.
Biologische Aktivität
Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group, a phenyl ring, and a dimethylamine group attached to a pyridine ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The chemical formula for this compound is . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors for its biological activity. The presence of the dimethylamine group may influence solubility and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The trifluoromethyl group can increase binding affinity and metabolic stability, while the dimethylamine group may affect its distribution in biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against Chlamydia trachomatis, where the trifluoromethyl substituent significantly enhances its efficacy compared to non-fluorinated analogs .
- Ligand Properties : It has been investigated for use as a ligand in biochemical assays, suggesting its role in molecular biology applications.
- Pharmaceutical Potential : The compound's unique structural features make it a candidate for further development as a pharmaceutical agent targeting various diseases .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the significance of the trifluoromethyl group in influencing biological activity:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Aminoquinoline | Amino group on a quinoline ring | Antimalarial | Established clinical use |
5-Trifluoromethylpyridine | Trifluoromethyl group on a pyridine | Antimicrobial | Enhanced lipophilicity |
This compound | Trifluoromethyl and dimethylamine groups on pyridine | Antichlamydial, potential pharmaceutical agent | Unique combination of functional groups |
This table illustrates how the presence of specific functional groups can confer distinct properties and activities, making this compound a valuable compound in medicinal chemistry.
Case Studies and Research Findings
- Antichlamydial Activity Study : A study demonstrated that derivatives containing the trifluoromethyl group exhibited superior antichlamydial activity compared to those lacking this substituent. The presence of this group was crucial for enhancing the efficacy of the compounds tested .
- FDA Drug Analysis : A review of FDA-approved drugs containing trifluoromethyl groups highlighted their improved potency in various therapeutic contexts. This underscores the relevance of this compound as a potential lead compound in drug discovery .
- Molecular Interaction Studies : Interaction studies have shown that compounds similar to this compound interact favorably with biological targets, enhancing their potential as therapeutic agents.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-phenyl-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c1-19(2)13-12(10-6-4-3-5-7-10)8-11(9-18-13)14(15,16)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWOMUMADIKWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.